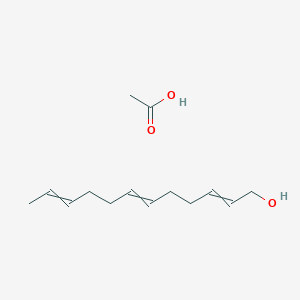
1,10b-Dihydrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10b-Dihydrofluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C16H12 It is a derivative of fluoranthene, characterized by its unique structure that includes a fused ring system
Méthodes De Préparation
The synthesis of 1,10b-Dihydrofluoranthene typically involves the hydroarylation of alkynes. This reaction can be catalyzed by gold(I) or gallium trichloride, which facilitates the formation of the polycyclic structure under mild conditions . The process involves the electrophilic activation of alkynes, leading to the formation of complex molecules through intramolecular reactions. Industrial production methods may involve similar catalytic processes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1,10b-Dihydrofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Hydrogenation can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles such as halogens.
Applications De Recherche Scientifique
1,10b-Dihydrofluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological molecules, although detailed biological applications are still under investigation.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 1,10b-Dihydrofluoranthene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in materials science. The specific pathways and molecular targets depend on the context of its application, such as in electronic devices or chemical reactions .
Comparaison Avec Des Composés Similaires
1,10b-Dihydrofluoranthene can be compared to other polycyclic aromatic hydrocarbons, such as:
Fluoranthene: The parent compound, which lacks the additional hydrogenation seen in this compound.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Pyrene: Known for its four fused benzene rings, differing from the structure of this compound. The uniqueness of this compound lies in its specific ring fusion and hydrogenation pattern, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
35324-29-9 |
|---|---|
Formule moléculaire |
C16H12 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1,10b-dihydrofluoranthene |
InChI |
InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-9,15H,10H2 |
Clé InChI |
BRAFGYUTFFBQFH-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C3C1C4=CC=CC=C4C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


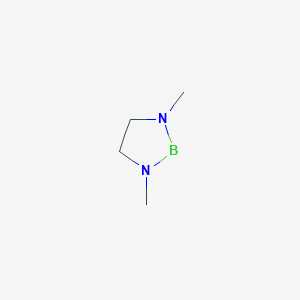
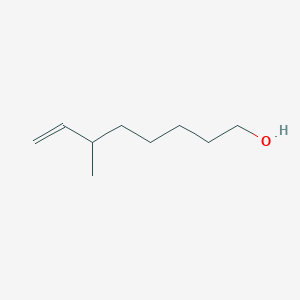
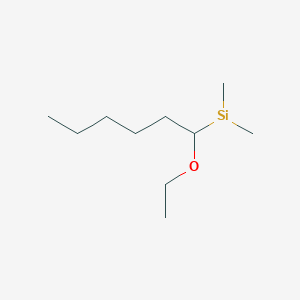

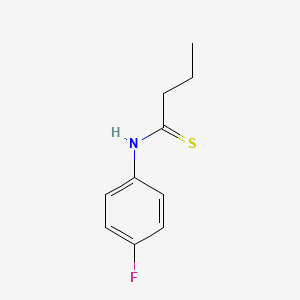
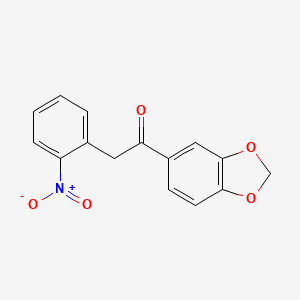
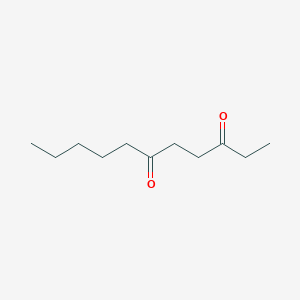

![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)

![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
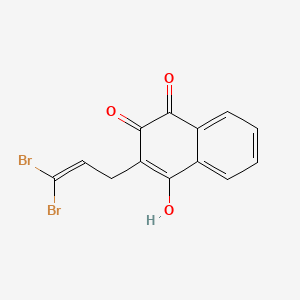
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
